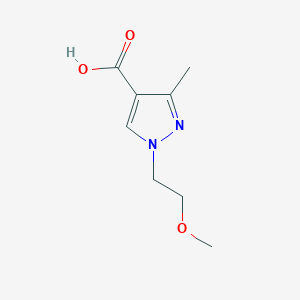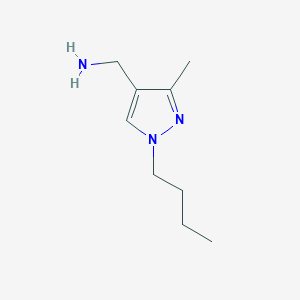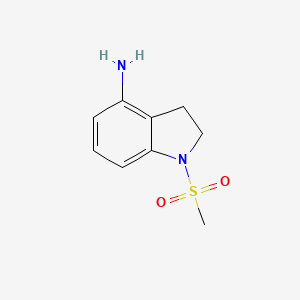![molecular formula C5H11NS B1376764 [1-(Methylsulfanyl)cyclopropyl]methanamine CAS No. 1485140-23-5](/img/structure/B1376764.png)
[1-(Methylsulfanyl)cyclopropyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “[1-(Methylsulfanyl)cyclopropyl]methanamine” is characterized by a cyclopropane ring, a methyl group, and a thiol group (-SH). The InChI code for this compound is provided in the search results .Physical And Chemical Properties Analysis
“[1-(Methylsulfanyl)cyclopropyl]methanamine” is a powder at room temperature . The compound has a molecular weight of 129.21 g/mol.Scientific Research Applications
Biased Agonism in Serotonin Receptors
- A study by Sniecikowska et al. (2019) described novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, targeting serotonin 5-HT1A receptors. These compounds, particularly ERK1/2 phosphorylation-preferring aryloxyethyl derivatives, showed potent antidepressant-like activity. This research suggests potential applications in developing antidepressants with specific targeting mechanisms (Sniecikowska et al., 2019).
Antiviral Activity
- Kolocouris et al. (1994) synthesized aminoadamantane derivatives, including spiro[cyclopropane-1,2'-adamantan]-2-amines and methanamines. Some of these compounds demonstrated specificity as anti-influenza A virus agents, highlighting their potential in antiviral research (Kolocouris et al., 1994).
Synthesis of Homophenylalanine Analogs
- Demir et al. (2004) conducted a study on the synthesis of 2-(2-arylcyclopropyl)glycines, which are conformationally restricted homophenylalanine analogs. This research provides insights into the development of novel compounds with potential pharmaceutical applications (Demir et al., 2004).
Anticancer Activity of Pt(II) Complexes
- Mbugua et al. (2020) explored new palladium (Pd)II and platinum (Pt)II complexes based on Schiff base ligands, including derivatives of methanamine. These complexes, particularly C3 and C5, showed significant anticancer activity against various human cancerous cell lines, suggesting their potential in cancer therapy research (Mbugua et al., 2020).
Cyclopropyl Ring in Drug Development
- Talele (2016) reviewed the increasing use of the cyclopropyl ring in drug development. The study emphasized the unique properties of the cyclopropyl ring, such as coplanarity and enhanced π-character of C-C bonds, which contribute to the potency and reduced off-target effects of drugs containing it (Talele, 2016).
properties
IUPAC Name |
(1-methylsulfanylcyclopropyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS/c1-7-5(4-6)2-3-5/h2-4,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGSNZZIPYLUBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1(CC1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Methylsulfanyl)cyclopropyl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole](/img/structure/B1376682.png)


![3-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1376686.png)
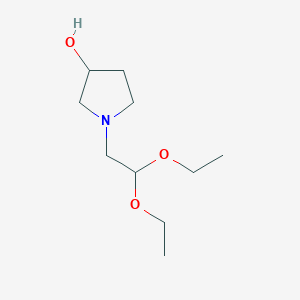
![3-[(2-Aminophenyl)sulfanyl]-1-methylpyrrolidin-2-one](/img/structure/B1376692.png)
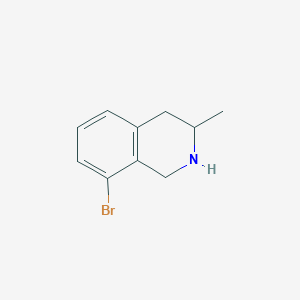

![1-[(5-Chloropyridin-2-yl)methyl]piperazine](/img/structure/B1376696.png)

